molecular formula C8H10N2O2 B8240674 3-(Ethylcarbamoyl)pyridine 1-oxide

3-(Ethylcarbamoyl)pyridine 1-oxide

Cat. No.: B8240674
M. Wt: 166.18 g/mol
InChI Key: SAVLXRIBLGVLCH-UHFFFAOYSA-N
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Description

3-(Ethylcarbamoyl)pyridine 1-oxide is an organic compound with the molecular formula C8H10N2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, which include an ethylcarbamoyl group attached to the pyridine ring and an oxide group at the nitrogen atom. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylcarbamoyl)pyridine 1-oxide typically involves the reaction of pyridine with ethyl isocyanate in the presence of an oxidizing agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where pyridine and ethyl isocyanate are reacted under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process in industrial production often involves distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylcarbamoyl)pyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: It can be reduced to remove the oxide group, yielding different pyridine derivatives.

    Substitution: The ethylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups replacing the ethylcarbamoyl group or modifications to the oxide group.

Scientific Research Applications

3-(Ethylcarbamoyl)pyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Ethylcarbamoyl)pyridine 1-oxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways where the compound influences cellular responses by altering the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylpyridine 1-oxide
  • Picolinic acid N-oxide
  • 3-Methoxy-4-nitropyridine 1-oxide
  • 4-Hydroxy-3-nitropyridine 1-oxide

Uniqueness

3-(Ethylcarbamoyl)pyridine 1-oxide is unique due to its specific structural features, such as the ethylcarbamoyl group and the oxide group at the nitrogen atom. These features confer distinct chemical properties and reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-ethyl-1-oxidopyridin-1-ium-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-9-8(11)7-4-3-5-10(12)6-7/h3-6H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVLXRIBLGVLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C[N+](=CC=C1)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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